
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide
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Overview
Description
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a chemical compound with the molecular formula C20H41NO4 It is a derivative of octadecanamide, featuring hydroxyl groups at the 9th and 10th positions and an additional hydroxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide typically involves the hydroxylation of octadecanamide followed by the introduction of a hydroxyethyl group. One common method includes the use of hydrogen peroxide as an oxidizing agent to introduce hydroxyl groups at the 9th and 10th positions of octadecanamide. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The hydroxyethylation step can be achieved using ethylene oxide or ethylene glycol under basic conditions.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to octadecanamide.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 9,10-diketooctadecanamide or 9,10-dicarboxyoctadecanamide.
Reduction: Formation of octadecanamide.
Substitution: Formation of various substituted octadecanamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H41NO3
- Molecular Weight : 341.55 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- IUPAC Name : 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide
The compound features a long hydrophobic alkyl chain with hydroxyl and amide functional groups, making it suitable for various interactions in biological systems.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its hydroxyl groups can participate in:
- Hydrogen bonding , enhancing solubility in polar solvents.
- Esterification reactions for the formation of more complex molecules.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Example Product |
---|---|---|
Esterification | Reaction with carboxylic acids | Esters |
Alkylation | Reaction with alkyl halides | Alkylated derivatives |
Oxidation | Conversion of alcohols to ketones or aldehydes | Ketones/Aldehydes |
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In a controlled study, the Minimum Inhibitory Concentration (MIC) of the compound was determined against multiple bacterial strains, showcasing its potential as a therapeutic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Medicine
The compound is also being explored for therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in cell death.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 0.75 |
MDA-MB-231 (Breast) | 1.25 |
Industry
In industrial applications, this compound is utilized as:
- Emulsifiers in cosmetic formulations due to its amphiphilic nature.
- Surfactants in detergents and cleaning products.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide involves its interaction with cellular membranes and proteins. The hydroxyl groups allow for hydrogen bonding with membrane lipids and proteins, potentially altering membrane fluidity and protein function. The hydroxyethyl group may also participate in specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadecanamide: Lacks the hydroxyl and hydroxyethyl groups, resulting in different chemical properties and applications.
9,10-Dihydroxyoctadecanamide: Similar structure but lacks the hydroxyethyl group, affecting its solubility and reactivity.
N-(2-Hydroxyethyl)octadecanamide: Lacks the hydroxyl groups at the 9th and 10th positions, impacting its chemical behavior.
Uniqueness
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological membranes makes it a versatile compound in scientific research.
Biological Activity
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a bioactive compound structurally related to endocannabinoids, which are known for their significant roles in various physiological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H37NO3
- Molecular Weight : 315.49 g/mol
- CAS Number : 656241-61-1
Research indicates that this compound interacts with various biological pathways, particularly those involving endocannabinoid signaling. Its structural similarity to endocannabinoids suggests it may modulate cannabinoid receptors, influencing pain perception, inflammation, and neuroprotection.
1. Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions characterized by chronic inflammation.
2. Antioxidant Activity
This compound has shown significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.
3. Neuroprotective Properties
Given its relation to endocannabinoids, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest it may help in protecting neurons from damage due to excitotoxicity and oxidative stress.
Case Studies and Experimental Evidence
A variety of studies have explored the biological activities of this compound:
- Study on Inflammation : An experimental model demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in rodent models of arthritis.
- Antioxidant Activity Assessment : In vitro assays indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to toxic agents .
- Neuroprotection : Research involving neuronal cell lines showed that this compound could mitigate cell death induced by glutamate toxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide, and how are intermediates validated?
- Methodology : Synthesis typically involves condensation reactions between hydroxylated fatty acids and 2-hydroxyethylamine derivatives. For example, ionic liquid synthesis methods (e.g., (2-hydroxyethyl)ammonium lactate preparation) can be adapted using vacuum-distilled reagents and controlled stoichiometry to minimize side products . Intermediates are validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology : Use a combination of:
- Mass spectrometry (HRMS) for molecular weight and fragmentation pattern analysis.
- FT-IR spectroscopy to confirm hydroxyl and amide functional groups.
- X-ray crystallography (if crystalline) for absolute stereochemistry determination .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
- Methodology : Employ chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution using lipases to enhance enantiomeric excess. For example, Candida antarctica lipase B has been used to resolve racemic mixtures of structurally similar ethanolamides . Monitor reaction progress via circular dichroism (CD) spectroscopy .
Q. What mechanisms underlie the pro-apoptotic activity of this compound in neuronal cells?
- Methodology :
- Conduct in vitro assays using SH-SY5Y neuroblastoma cells to measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via JC-1 staining.
- Compare dose-response curves with structurally related compounds (e.g., stearoylethanolamide) to identify critical hydroxyl group contributions .
- Use siRNA knockdown of cannabinoid receptors (CB1/CB2) to evaluate receptor-mediated pathways .
Q. How do structural modifications (e.g., hydroxyl position, chain length) affect biological activity?
- Methodology : Synthesize analogs (e.g., 12-hydroxy-N-(2-hydroxyethyl)octadecanamide) and compare:
- Lipid solubility via octanol-water partition coefficients (LogP).
- Membrane interaction using surface plasmon resonance (SPR) with lipid bilayers.
- Bioactivity in cell-based assays (e.g., anti-inflammatory effects via TNF-α suppression in macrophages) .
Q. How should researchers address contradictions in reported bioactivity data?
- Methodology :
- Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media).
- Validate compound stability via accelerated stability testing (40°C/75% RH for 4 weeks) to rule out degradation artifacts .
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in in vivo models) .
Q. Experimental Design & Safety
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in fume hoods to avoid inhalation of particulates.
- Store at 2–8°C under inert gas (argon) to prevent oxidation .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodology :
- Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles (LNPs) to enhance bioavailability.
- Assess solubility via phase-solubility diagrams and validate using dynamic light scattering (DLS) for particle size distribution .
Q. Data Analysis & Validation
Q. How should researchers validate bioanalytical methods for quantifying this compound in plasma?
- Methodology : Follow ICH M10 guidelines:
- Establish linearity (1–1000 ng/mL) and accuracy (85–115% recovery) using LC-MS/MS.
- Test matrix effects (e.g., hemolyzed plasma) and freeze-thaw stability (3 cycles) .
Q. What computational tools predict the compound’s interaction with lipid membranes?
Properties
CAS No. |
656241-61-1 |
---|---|
Molecular Formula |
C20H41NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO4/c1-2-3-4-5-7-10-13-18(23)19(24)14-11-8-6-9-12-15-20(25)21-16-17-22/h18-19,22-24H,2-17H2,1H3,(H,21,25) |
InChI Key |
XUTGMKCKJJYMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)NCCO)O)O |
Origin of Product |
United States |
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